4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido[4,3-d]pyrimidine core, which is a fused bicyclic system, and a 2,6-difluorobenzyl group attached to the nitrogen atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Introduction of the 2,6-Difluorobenzyl Group: This step involves the alkylation of the pyrido[4,3-d]pyrimidine core with 2,6-difluorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrido[4,3-d]pyrimidine derivatives.
Scientific Research Applications
4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidine
- 4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Uniqueness
4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific structural features, such as the presence of the 2,6-difluorobenzyl group and the pyrido[4,3-d]pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H13F2N3 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-[(2,6-difluorophenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C14H13F2N3/c15-11-2-1-3-12(16)9(11)6-14-10-7-17-5-4-13(10)18-8-19-14/h1-3,8,17H,4-7H2 |
InChI Key |
ZTVMUBGQSUZOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=CN=C2CC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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